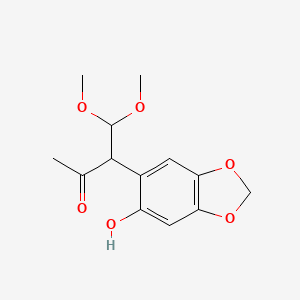
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is an organic compound that features a benzodioxole ring, a hydroxy group, and a dimethoxybutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Dimethoxybutanone Moiety: This involves the reaction of appropriate ketones with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the dimethoxybutanone moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)butanoic acid
Uniqueness
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is unique due to the presence of both hydroxy and dimethoxybutanone moieties, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64861-76-3 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
3-(6-hydroxy-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C13H16O6/c1-7(14)12(13(16-2)17-3)8-4-10-11(5-9(8)15)19-6-18-10/h4-5,12-13,15H,6H2,1-3H3 |
Clé InChI |
FHXMLSUCSVKVKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC2=C(C=C1O)OCO2)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
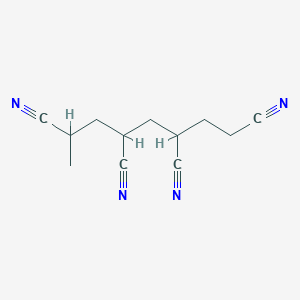
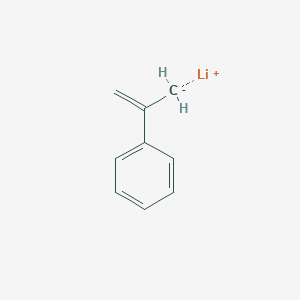

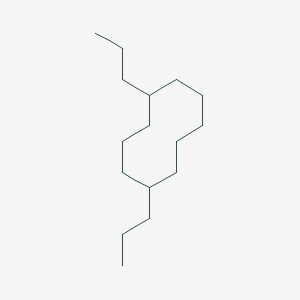


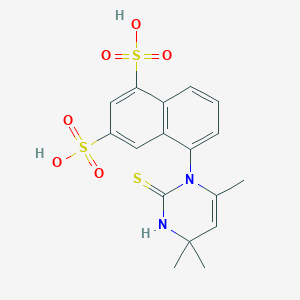
![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
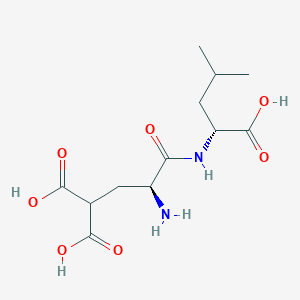
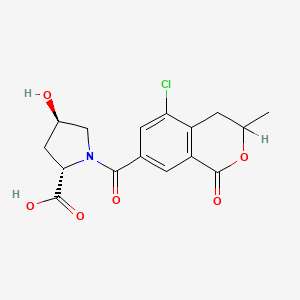
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)

